7-Nitrocinnoline vs. Cinnoline: Enhanced Electron-Withdrawing Effect Quantified by LogP and PSA
The presence of the nitro group at the 7-position significantly alters the physicochemical profile of 7-nitrocinnoline compared to its unsubstituted parent, cinnoline. This is quantitatively reflected in the increased ACD/LogP from 0.66 for cinnoline to 1.09 for 7-nitrocinnoline . Concurrently, the Polar Surface Area (PSA) increases from 50 Ų for cinnoline to 72 Ų for 7-nitrocinnoline . These modifications directly impact predicted ADME properties and synthetic utility.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 1.09; PSA: 72 Ų |
| Comparator Or Baseline | Cinnoline: LogP: 0.66; PSA: 50 Ų |
| Quantified Difference | ΔLogP = +0.43; ΔPSA = +22 Ų |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
The specific physicochemical profile is critical for structure-based drug design and impacts solubility, permeability, and target engagement, making 7-nitrocinnoline a distinct and non-interchangeable building block.
